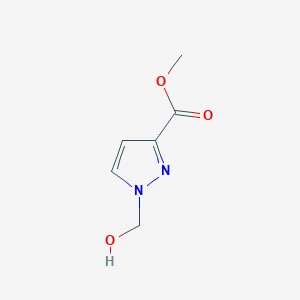
methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazine with a 1,3-diketone or a similar precursor. The hydroxymethyl group could be introduced through a hydroxymethylation reaction, and the carboxylate ester could be formed through an esterification reaction with methanol .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The ester could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The hydroxymethyl group could potentially be oxidized to a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the polar hydroxymethyl and carboxylate groups would likely make the compound somewhat polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
- Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is synthesized through a two-step process. First, N-acetylglucosamine undergoes catalytic transformation to produce 5-hydroxymethylfurfural (HMF). Then, HMF reacts with 3,3-Dimethyl-2-butanone to yield the target compound. This methodology exemplifies the feasibility of converting biomass into valuable chemical precursors and highlights sustainable practices in organic synthesis .
- Derivatives of HMF, including methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate, exhibit significant biological activity. Researchers explore its potential as a precursor for pharmaceuticals, especially considering its versatile structure and reactivity .
- Although specific studies on this compound are limited, its furan-based structure suggests potential antimicrobial properties. Investigating its effects against bacteria, fungi, and other pathogens could be valuable .
- The compound’s chalcone moiety (the furan ring connected to the enone group) makes it interesting for catalytic applications. Researchers may explore its role as a catalyst or ligand in various reactions .
Organic Synthesis and Green Chemistry
Biological Activity and Drug Development
Antimicrobial Properties
Catalysis and Chalcone Synthesis
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(hydroxymethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)5-2-3-8(4-9)7-5/h2-3,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYENHALRROFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442002.png)
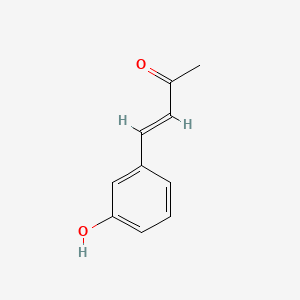
![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)
![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)
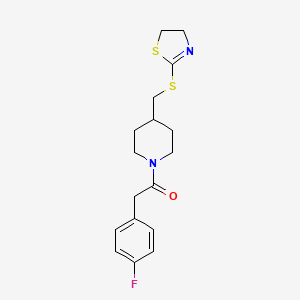
![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)
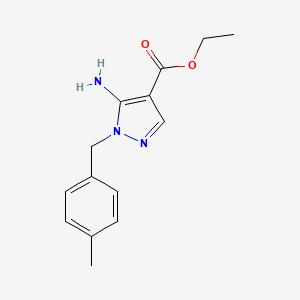

![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2442015.png)
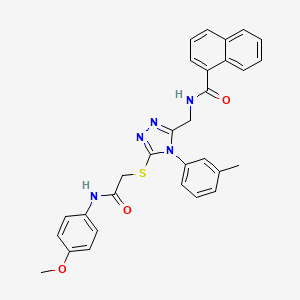
![N-(4-chlorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442017.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate](/img/structure/B2442018.png)
![N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2442021.png)
